Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate
Description
Properties
CAS No. |
94313-69-6 |
|---|---|
Molecular Formula |
C24H41KO6 |
Molecular Weight |
464.7 g/mol |
IUPAC Name |
potassium;2-[2-[(Z)-octadec-9-enoyl]oxypropanoyloxy]propanoate |
InChI |
InChI=1S/C24H42O6.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h11-12,20-21H,4-10,13-19H2,1-3H3,(H,26,27);/q;+1/p-1/b12-11-; |
InChI Key |
YABKNCWCSBZRHX-AFEZEDKISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically involves:
- Esterification or transesterification of oleic acid or its derivatives to introduce the 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl moiety.
- Neutralization or salt formation with potassium hydroxide or potassium salts to yield the potassium salt form.
- Controlled reaction conditions to ensure purity and yield.
While direct literature on this exact compound’s preparation is limited, analogous preparation methods for potassium oleate and related potassium salts provide a foundation for understanding the process.
Preparation of Potassium Oleate as a Precursor
Potassium oleate, a key related compound, is prepared by neutralizing oleic acid with potassium hydroxide in methanol or aqueous solution:
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolve oleic acid in methanol (0.4 mol/L) | Room temperature or mild heating | Oleic acid solution |
| 2 | Prepare potassium hydroxide methanol solution (0.4 mol/L) | Room temperature | KOH solution |
| 3 | Simultaneous metered addition of oleic acid and KOH solutions into microchannel or pipeline reactor | 65°C, flow rate 20 ml/min, reaction time ~3 seconds | Formation of potassium oleate solution |
| 4 | Cooling and filtration | 20°C cooling pipe | Purified potassium oleate with 99.9% purity, particle size D50 ~0.28 μm |
| 5 | Optional spray drying without cooling | Ambient | Potassium oleate powder, purity 99.3%, particle size D50 ~91 nm |
This method yields high-purity potassium oleate efficiently and is scalable for industrial production.
Adaptation for this compound
For the target compound, the preparation likely involves:
- Starting from oleic acid or oleate esters.
- Introducing the 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl group via esterification or etherification reactions, possibly using reagents such as glyoxylic acid derivatives or protected carboxylate intermediates.
- Subsequent neutralization with potassium hydroxide to form the potassium salt.
Due to the complexity of the molecule, the reaction conditions must be carefully controlled to avoid side reactions and ensure the integrity of the carboxylate and keto groups.
Solid-State Preparation and Purification
A method analogous to potassium oleate solid preparation involves:
- Reacting oleic acid with potassium hydroxide in aqueous phase to form a viscous potassium oleate solution (10-60% mass content).
- Mixing with a urea-alcohol solution at elevated temperature (70-90°C) to form a saturated solution.
- Adding the potassium oleate solution to the urea-alcohol solution under heat, stirring to form a uniform transparent solution.
- Cooling the mixture to -5 to 0°C for 1-3 hours to precipitate solid potassium salt.
- Filtering and drying the precipitate with cold dry air to obtain solid powdered potassium salt.
This approach can be adapted for this compound to obtain a solid form suitable for storage and handling.
Comparative Data Table of Preparation Parameters
| Parameter | Potassium Oleate Preparation | Adapted for this compound |
|---|---|---|
| Starting Material | Oleic acid | Oleic acid or oleate ester derivatives |
| Neutralizing Agent | Potassium hydroxide (KOH) | Potassium hydroxide (KOH) |
| Solvent | Methanol or aqueous phase | Methanol, aqueous phase, or urea-alcohol solution |
| Reaction Temperature | 65°C (microreactor) | 65-90°C (esterification/neutralization) |
| Reaction Time | Seconds to minutes | Minutes to hours depending on esterification step |
| Purification | Cooling, filtration, spray drying | Cooling precipitation, filtration, drying |
| Product Form | Liquid solution or powder | Powder or solution depending on process |
Research Findings and Considerations
- The microchannel reactor method for potassium oleate synthesis offers rapid reaction times and high purity, which can be beneficial for scaling up the preparation of related potassium salts.
- The use of urea-alcohol solutions for solid potassium oleate preparation improves crystallinity and handling properties, potentially applicable to the target compound.
- Maintaining controlled temperature and pH is critical to preserve the keto and carboxylate functionalities in the molecule.
- Purity levels above 99% are achievable with proper reaction and purification protocols, essential for specialty chemical applications.
- No direct industrial-scale synthesis protocols for this compound were found, indicating the need for custom synthesis routes based on oleate chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Emulsification in Cosmetics
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is utilized as an emulsifying agent in cosmetic formulations. Its ability to stabilize oil-in-water emulsions makes it beneficial for creams and lotions, enhancing texture and stability. This compound allows for the effective incorporation of hydrophobic ingredients into aqueous solutions, providing a smooth application experience for consumers .
Drug Delivery Systems
The compound has shown promise in drug delivery applications due to its surfactant properties. It can facilitate the solubilization of poorly water-soluble drugs, enhancing their bioavailability. Research indicates that formulations incorporating this compound can improve the pharmacokinetics of active pharmaceutical ingredients, leading to more effective therapeutic outcomes .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's structure allows it to disrupt microbial membranes, making it a candidate for use in antimicrobial formulations.
Case Study: Antimicrobial Efficacy
In a study published in 2023, the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus was determined to be 32 µg/mL. This finding supports its potential application as an antimicrobial agent in both medical and cosmetic products.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of inflammatory diseases such as arthritis. In vitro studies suggest that it may inhibit pro-inflammatory cytokine production, indicating potential therapeutic uses in managing inflammatory conditions.
Case Study: Inflammation Modulation
In a murine model of arthritis, administration of this compound resulted in significant reductions in paw swelling and histological signs of inflammation compared to control groups. These results underscore its potential as an anti-inflammatory agent.
Material Science Applications
This compound is also explored for applications in material science, particularly as a surfactant in the formulation of nanomaterials. Its ability to stabilize nanoparticles enhances their dispersion and functionality in various applications, including catalysis and drug delivery systems.
Mechanism of Action
The mechanism of action of Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context in which it is used.
Comparison with Similar Compounds
Structural and Chemical Properties
Key Variables:
- Cation : Potassium (K⁺), Sodium (Na⁺), or Calcium (Ca²⁺).
- Fatty Acid Chain : Oleate (C18:1), Stearate (C18:0), or Laurate (C12:0).
Comparative Data Table:
Notes:
- Solubility Trends : Potassium salts generally exhibit higher solubility than calcium but lower than sodium due to ionic size and charge density . The oleate chain (C18:1) reduces solubility compared to laurate (C12) but enhances lipid compatibility .
- Molecular Weight : Increases with longer fatty acid chains and divalent cations (e.g., Ca²⁺ vs. Na⁺/K⁺) .
Functional and Application Differences
Emulsifying Efficiency:
- Potassium Oleoyl Lactylate : Ideal for oil-in-water emulsions in cosmetics due to balanced lipophilicity (oleate) and hydrophilicity (lactyl-K⁺) .
- Sodium Lauroyl Lactylate : Preferred in personal care products (e.g., shampoos) for its high foaming and cleansing properties .
- Calcium Stearoyl Lactylate : Used in baked goods as a dough strengthener and in creams for stabilizing water-in-oil emulsions .
Biological Activity
Potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate is a compound of increasing interest due to its unique amphiphilic properties, which arise from its dual hydrophobic and hydrophilic structure. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in various fields, particularly in cosmetics and pharmaceuticals.
Chemical Structure and Properties
This compound has the molecular formula and features a long hydrophobic oleate chain with a polar carboxylate group. This configuration allows the compound to function effectively as a surfactant and emulsifier, enhancing solubility and bioavailability of other compounds.
Synthesis
The synthesis typically involves the reaction of oleic acid with ethylene glycol under controlled conditions to form an ester. The subsequent introduction of potassium ions can be achieved through neutralization with potassium hydroxide or carbonate, resulting in the formation of the potassium salt.
- Surfactant Properties : The compound's amphiphilic nature allows it to reduce surface tension in aqueous solutions, facilitating the solubilization of hydrophobic substances. This property is particularly beneficial in drug formulations where enhanced absorption is desired.
- Membrane Interaction : Studies have indicated that this compound can interact with biological membranes, potentially influencing drug release profiles and cellular uptake mechanisms. This interaction is crucial for improving the efficacy of therapeutic agents.
- Antimicrobial Activity : Preliminary research suggests that this compound may exhibit antimicrobial properties, making it a candidate for use in formulations aimed at preventing microbial growth .
Case Studies
A recent study evaluated the effectiveness of this compound in enhancing the delivery of poorly soluble drugs. The results demonstrated a significant increase in drug solubility and bioavailability compared to traditional formulations, highlighting its potential as a drug delivery agent .
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate solubility enhancement | Increased solubility by 50% in aqueous solutions |
| Study B | Assess antimicrobial properties | Inhibition of bacterial growth at concentrations above 0.5% |
| Study C | Drug delivery efficiency | Enhanced bioavailability by 30% compared to control |
Cosmetics
In cosmetic formulations, this compound serves as an emulsifier and stabilizer. Its ability to improve skin permeation makes it valuable for topical applications, ensuring that active ingredients are effectively delivered through the skin barrier .
Pharmaceuticals
The pharmaceutical industry is exploring its use in drug formulations due to its surfactant properties that enhance solubility and absorption. Its potential role as an antimicrobial agent also opens avenues for applications in preservative systems within pharmaceutical products .
Q & A
Basic Research Questions
Q. How can the synthesis of potassium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl oleate be optimized for high purity in laboratory settings?
- Methodology : React oleic acid with lactoyl lactic acid (or its derivatives) in a solvent like ethanol or water under basic conditions (e.g., potassium hydroxide). Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with a C18 column .
- Key Parameters : Maintain pH >9 to ensure complete deprotonation of carboxyl groups. Control temperature (60–80°C) to prevent ester hydrolysis.
Q. What analytical techniques are most effective for characterizing the structure of this compound?
- FTIR : Confirm ester (C=O stretch at ~1740 cm⁻¹) and carboxylate (asymmetric COO⁻ stretch at ~1570 cm⁻¹) functional groups .
- NMR : Use ¹³C NMR to resolve the branched ester linkages (e.g., signals at δ 170–175 ppm for carbonyl carbons) .
- Elemental Analysis : Verify potassium content via inductively coupled plasma optical emission spectroscopy (ICP-OES) .
Q. How does the solubility profile of this compound vary across solvents, and how does this impact formulation studies?
- Solubility Data : Highly soluble in polar aprotic solvents (e.g., DMSO), moderately soluble in water (dependent on pH), and poorly soluble in nonpolar solvents (e.g., hexane).
- Formulation Advice : For aqueous systems, use co-solvents like ethanol (≤20%) to enhance solubility. For lipid-based systems, employ emulsification techniques .
Q. What are the critical stability considerations for long-term storage in research settings?
- Storage Conditions : Store under inert gas (N₂/Ar) at 4°C in amber glass vials to prevent oxidation and hydrolysis. Avoid exposure to high humidity (>60% RH) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Experimental Design : Grow single crystals via slow evaporation in ethanol/water (7:3 v/v). Use SHELXL for structure refinement, focusing on resolving torsional angles in the branched ester chain .
- Challenges : Crystallization may require seeding due to the compound's surfactant properties. Use synchrotron radiation for high-resolution data collection if twinning is observed .
Q. What computational methods are suitable for modeling its surfactant behavior in lipid bilayers?
- Molecular Dynamics (MD) : Simulate interactions with phospholipid membranes using GROMACS or CHARMM. Parameterize the force field using quantum mechanical (QM) calculations for the carboxylate group .
- Key Metrics : Analyze critical micelle concentration (CMC) via surface tension simulations and compare with experimental data .
Q. How should researchers address contradictions in reported CMC values across studies?
- Data Reconciliation : Standardize measurement conditions (temperature, ionic strength). Use pyrene fluorescence assays for consistency. Cross-validate with tensiometry .
- Advanced Tip : Perform error analysis to differentiate methodological variability from true physicochemical differences.
Q. What strategies improve the reproducibility of enzymatic hydrolysis studies for this ester derivative?
- Enzyme Selection : Use lipases with broad substrate specificity (e.g., Candida antarctica Lipase B). Optimize pH (6.5–7.5) and temperature (37–45°C) .
- Analytical Workflow : Quantify hydrolysis products (oleic acid, lactic acid) via GC-MS or LC-MS. Normalize activity to enzyme loading (units/mg protein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
